4-(Benzyloxy)-2-chloro-8-methoxyquinazoline is a chemical compound belonging to the quinazoline family, characterized by a benzyl ether and halogen substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
4-(Benzyloxy)-2-chloro-8-methoxyquinazoline can be classified as:
The synthesis of 4-(Benzyloxy)-2-chloro-8-methoxyquinazoline typically involves several key steps:
The molecular formula for 4-(Benzyloxy)-2-chloro-8-methoxyquinazoline is , with a molecular weight of 300.74 g/mol. The structure features a quinazoline core with specific substituents that influence its chemical properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 300.74 g/mol |
IUPAC Name | 4-(benzyloxy)-2-chloro-8-methoxyquinazoline |
InChI | InChI=1S/C16H13ClN2O2/c1-20-13-9-5-8-12-14(13)18-16(17)19-15(12)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
InChI Key | SYIWHALXLFBZNI-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC2=C1N=C(N=C2OCC3=CC=CC=C3)Cl |
4-(Benzyloxy)-2-chloro-8-methoxyquinazoline is involved in several types of chemical reactions:
Common reagents include:
The mechanism of action for 4-(Benzyloxy)-2-chloro-8-methoxyquinazoline likely involves its interaction with specific molecular targets such as enzymes or receptors. The presence of chloro and methoxy groups enhances its binding affinity to targets like tyrosine kinases, potentially inhibiting phosphorylation processes that lead to cancer cell proliferation .
The compound is typically presented as a solid with specific melting points depending on purity and formulation.
Key chemical properties include:
4-(Benzyloxy)-2-chloro-8-methoxyquinazoline has several scientific applications:
The therapeutic exploration of quinazolines began with Niementowski's synthesis (1895), where anthranilic acid condensed with amides formed 4(3H)-quinazolinones—a foundational reaction still employed in modern derivatization [6]. The mid-20th century saw systematic investigation of quinazoline reactivity, establishing that:
The 1990s marked a paradigm shift with the development of gefitinib and erlotinib—4-anilinoquinazoline EGFR inhibitors that validated the scaffold's kinase-targeting capabilities. This spurred interest in C2/C4 di-substituted derivatives, where halogen (Cl/Br) at C2 enabled synthetic diversification while alkoxy groups at C4 enhanced target affinity [6] [8].
The incorporation of 4-benzyloxy groups emerged as a strategic innovation to enhance:
Notably, the 3-benzyloxy group in crizotinib precursors demonstrated 30-fold potency enhancement in MET kinase inhibition by occupying a hydrophobic pocket bounded by Ala-1226, Leu-1157, and Val-1092 [1]. This exemplified the benzyloxy moiety's role in optimizing ligand-protein interactions.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3